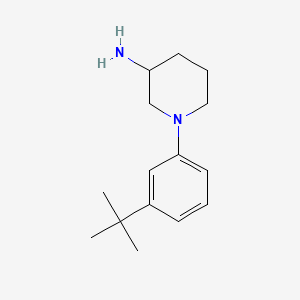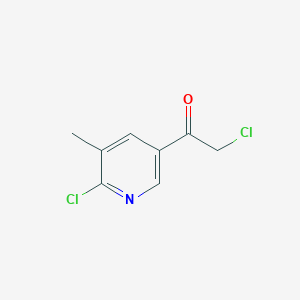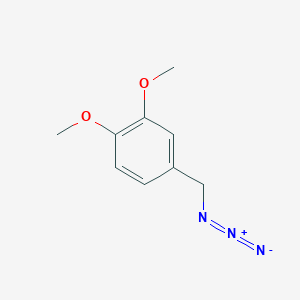
4-(Azidomethyl)-1,2-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azidomethyl)-1,2-dimethoxybenzene is an organic compound characterized by the presence of an azido group (-N3) attached to a benzene ring substituted with two methoxy groups (-OCH3) at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halomethyl derivative of 1,2-dimethoxybenzene reacts with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 4-(Azidomethyl)-1,2-dimethoxybenzene may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process, given the potentially hazardous nature of azides .
化学反応の分析
Types of Reactions
4-(Azidomethyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.
Reduction: Palladium on carbon (Pd/C) or LiAlH4 are typical reducing agents.
Substitution: Various nucleophiles such as amines or thiols can be used depending on the desired product.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from reduction reactions.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
4-(Azidomethyl)-1,2-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Employed in the functionalization of surfaces and the preparation of polymers with specific properties.
Biological Studies: Utilized in the development of bioactive compounds and probes for studying biological processes.
Medicinal Chemistry: Investigated for its potential in drug discovery and development.
作用機序
The mechanism of action of 4-(Azidomethyl)-1,2-dimethoxybenzene largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group reacts with alkynes to form triazoles, which can then interact with biological targets or materials. The azido group can also generate reactive intermediates such as nitrenes, which can insert into C-H bonds or form cross-links in polymers .
類似化合物との比較
Similar Compounds
4-(Azidomethyl)-1,2-dimethoxybenzene: Characterized by the presence of methoxy groups and an azido group.
4-(Azidomethyl)-1,1’-biphenyl-2-yl: Contains a biphenyl structure with an azido group.
4-(Azidomethyl)benzoic acid: Features a carboxylic acid group along with the azido group.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. The presence of methoxy groups can also affect the electronic properties of the compound, making it distinct from other azido-substituted benzene derivatives .
特性
CAS番号 |
90807-80-0 |
|---|---|
分子式 |
C9H11N3O2 |
分子量 |
193.20 g/mol |
IUPAC名 |
4-(azidomethyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C9H11N3O2/c1-13-8-4-3-7(6-11-12-10)5-9(8)14-2/h3-5H,6H2,1-2H3 |
InChIキー |
AMORNVLEDGTLOA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CN=[N+]=[N-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


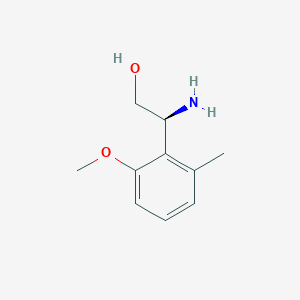
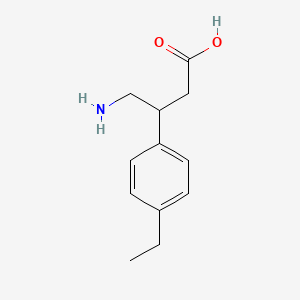
![4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoicacid](/img/structure/B15321633.png)
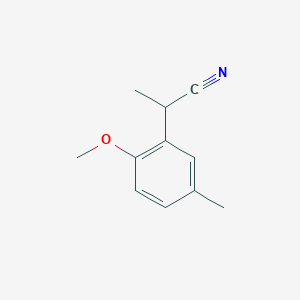
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)


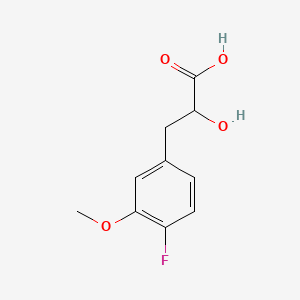
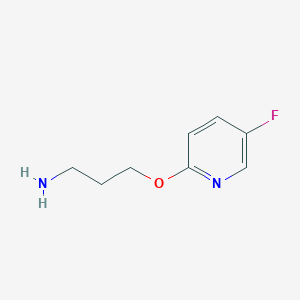
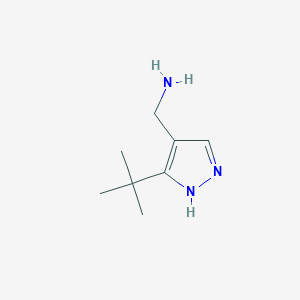
![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)
